molecular formula C23H27Cl2N7O2S B1244401 Lapdap CAS No. 209665-78-1

Lapdap

カタログ番号: B1244401
CAS番号: 209665-78-1
分子量: 536.5 g/mol
InChIキー: IZECLMVGGLLYTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lapdap, also known as this compound, is a useful research compound. Its molecular formula is C23H27Cl2N7O2S and its molecular weight is 536.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Development Background

Lapdap was developed as part of a public-private partnership involving GlaxoSmithKline, the World Health Organization (WHO), and the UK’s Department for International Development. The drug was created to provide an affordable treatment option for malaria in developing countries, particularly in Africa where malaria is endemic. The combination of chlorproguanil and dapsone was based on earlier research indicating its effectiveness compared to other treatments like sulphadoxine-pyrimethamine .

Safety and Efficacy Trials

This compound underwent extensive clinical trials to evaluate its safety and effectiveness. A notable phase 3 trial conducted in The Gambia demonstrated that 96% of children treated with this compound showed clinical and parasitological cure by day 14. However, concerns arose regarding its safety profile, particularly for patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. In this group, there was a higher incidence of severe anemia compared to those treated with alternative therapies .

Study Population Cure Rate Severe Anemia Incidence G6PD Deficiency Impact
Phase 3 TrialChildren in The Gambia96%2.9% (this compound) vs. 1.0% (AL)Higher risk of anemia in G6PD deficient patients

Safety Concerns and Withdrawal

Despite its initial promise, this compound was withdrawn from the market in 2008 due to safety concerns linked to its use in G6PD deficient patients. Studies indicated that these patients were at increased risk for severe anemia following treatment with this compound compared to other antimalarial drugs . The withdrawal highlighted the importance of genetic screening before administering certain medications.

Public Health Implications

The development and subsequent withdrawal of this compound underscore the complexities involved in creating effective treatments for diseases prevalent in low-resource settings. The experience gained from this compound's development has provided valuable insights into how new drugs can be introduced and monitored within public health frameworks, particularly through partnerships that engage multiple stakeholders .

特性

CAS番号

209665-78-1

分子式

C23H27Cl2N7O2S

分子量

536.5 g/mol

IUPAC名

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;4-(4-aminophenyl)sulfonylaniline

InChI

InChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18)

InChIキー

IZECLMVGGLLYTD-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

異性体SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

正規SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

同義語

chloroguanil, dapsone drug combination
chlorproguanil - dapsone
chlorproguanil-dapsone
CPG-DDS
LAPDAP combination

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。